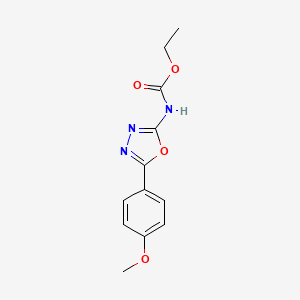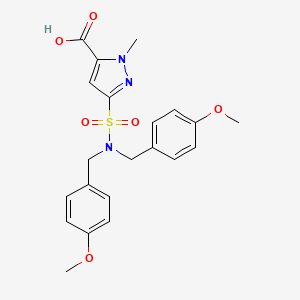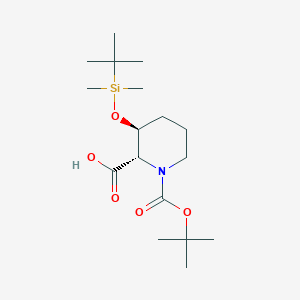![molecular formula C15H17N5 B12933838 N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline CAS No. 106671-77-6](/img/structure/B12933838.png)
N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a diethylaniline moiety attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . Another approach includes the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as phosphodiesterases, which play a role in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine scaffold but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-b]pyridines: Another class of fused heterocycles with similar biological activities.
Uniqueness
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the diethylaniline moiety, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
106671-77-6 |
|---|---|
Molekularformel |
C15H17N5 |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)12-7-9-13(10-8-12)20-17-14-6-5-11-16-15(14)18-20/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
COESAFTZJXUTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


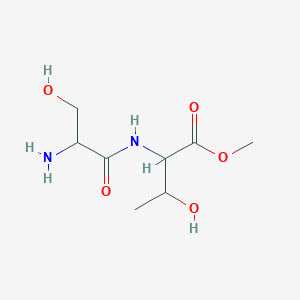
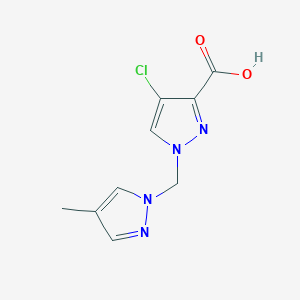

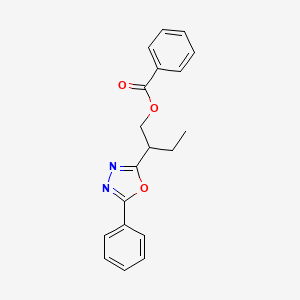
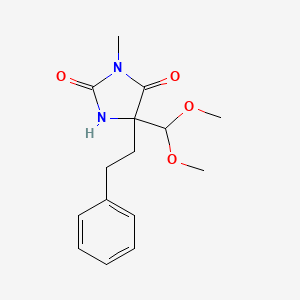

![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

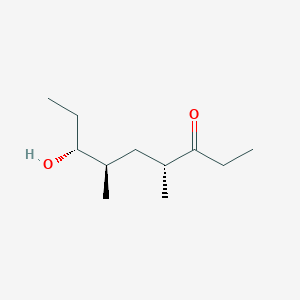
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
